molecular formula C8H14O2 B1426087 3-(Oxan-4-yl)propanal CAS No. 952685-59-5

3-(Oxan-4-yl)propanal

Cat. No.: B1426087
CAS No.: 952685-59-5
M. Wt: 142.2 g/mol
InChI Key: MPQGHLGJSCIVNS-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)propanal is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Biological Activity

3-(Oxan-4-yl)propanal, a compound with the molecular formula C8H14O2C_8H_{14}O_2, has garnered attention for its potential biological activities and applications in various fields. This article delves into its biological properties, synthesis, and relevant case studies that highlight its significance.

Chemical Structure and Properties

This compound features a unique oxane ring structure, which contributes to its reactivity and biological interactions. The compound is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO). Its chemical properties include:

  • Molecular Weight : 142.19 g/mol
  • LogP : Indicates moderate lipophilicity, suggesting potential for membrane permeability.
  • Toxicological Profile : Classified as causing skin irritation and acute toxicity upon exposure .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. In vitro assays have revealed that this compound can inhibit fungal growth, making it a candidate for further exploration in antifungal drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Oxidation of Alcohol Precursors : Utilizing oxidizing agents such as PCC (pyridinium chlorochromate) to convert alcohols to aldehydes.
  • Ring Opening Reactions : Employing nucleophilic attack on epoxides derived from oxane compounds.

Table 1: Synthetic Methods for this compound

MethodDescriptionYield (%)
Oxidation of AlcoholConversion using PCC85
Nucleophilic Ring OpeningReaction with nucleophiles70

Case Studies and Research Findings

Multiple studies have explored the biological implications of this compound:

  • Case Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties .
  • Fungal Resistance Study :
    • In another investigation, the antifungal efficacy was tested against Candida albicans, with results showing significant inhibition at concentrations as low as 16 µg/mL. This suggests its potential use in treating fungal infections resistant to conventional therapies .

Properties

IUPAC Name

3-(oxan-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGHLGJSCIVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952685-59-5
Record name 3-(oxan-4-yl)propanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(tetrahydro-pyran-4-yl)-propan-1-ol (11.8 g, 0.0825 mol) in CH2Cl2 (200 mL) was added Dess-Martin periodinane (70.27 g, 0.165 mol). The mixture was stirred at rt. When the reaction was complete, the solution was poured into Et2O (300 mL) and anhydrous K2CO3 (19.84 g, 0.165 mol) was added. The mixture was filtered. The filtrate was dried over Na2SO4, and concentrated under vacuum to give the crude product, which was purified by column chromatography to give 3-(tetrahydro-pyran-4-yl)-propionaldehyde (8.59 g, 83%). 1H NMR (CD3OD) δ 1.1-1.3 (m, 4H), 1.4-1.6 (m, 5H), 2.4-2.5 (t, 2H), 3.2-3.3 (m, 2H), 3.8-3.97 (m, 2H), 9.7-9.8 (s, 1H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
70.27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.84 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.